molecular formula C14H19BF2O3 B1426459 2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1445601-61-5

2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1426459
M. Wt: 284.11 g/mol
InChI Key: BFPQMUVGFZBCAK-UHFFFAOYSA-N
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Description

“(5-Ethoxy-2,3-difluorophenyl)boronic acid” is a chemical compound that belongs to the class of organometallic reagents . It has a molecular formula of C8H9BF2O3 .


Molecular Structure Analysis

The molecular structure of “(5-Ethoxy-2,3-difluorophenyl)boronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with ethoxy and difluoro groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Ethoxy-2,3-difluorophenyl)boronic acid” include a molecular weight of 201.96 . Other properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Crystal Structure Analysis

The compound 2-[2-aminophenoxy]-4,4,5,5-tetramethyl1,3,2-dioxaborolane, derived from 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been studied for its crystal structure using X-ray diffractometer data. This research is significant for understanding the structural aspects of such compounds (Seeger & Heller, 1985).

Synthesis of Novel Derivatives

A series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which include the structure of interest, have been synthesized. These derivatives have potential applications in creating materials for Liquid Crystal Display (LCD) technology and are being explored for therapeutic uses in neurodegenerative diseases (Das et al., 2015).

Applications in Organic Electronics

The compound has been utilized in the synthesis of conjugated polyelectrolytes, showcasing its relevance in the field of organic electronics. Such applications are crucial for developing new materials with specific electronic properties (Stay & Lonergan, 2013).

Polymer Synthesis

This compound plays a role in the synthesis of polymers, such as poly(3-hexylthiophene), demonstrating its utility in polymer science. The precision synthesis involved in this application highlights the compound's importance in creating specific polymer structures (Yokozawa et al., 2011).

Molecular Structure Studies

Further research into the molecular structure of related 1,3,2-dioxaborolane derivatives has been conducted, providing insights into the chemical behavior and potential applications of these compounds in various fields (Coombs et al., 2006).

properties

IUPAC Name

2-(5-ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-6-18-9-7-10(12(17)11(16)8-9)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPQMUVGFZBCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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